(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
Description
(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 2-ethoxybenzylidene group at position 2 and a 2-methylallyloxy moiety at position 5. Aurones are naturally occurring or synthetic compounds with a (Z)-configured exocyclic double bond, which is critical for their biological activity .
Properties
IUPAC Name |
(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-4-23-18-8-6-5-7-15(18)11-20-21(22)17-10-9-16(12-19(17)25-20)24-13-14(2)3/h5-12H,2,4,13H2,1,3H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHQHCRJXQXPCX-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethoxybenzylidene Group: The ethoxybenzylidene group can be introduced via a condensation reaction between the benzofuran core and 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Methylallyloxy Group: The final step involves the alkylation of the benzofuran derivative with 2-methylallyl bromide or a similar reagent under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity is governed by its functional groups:
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Benzylidene moiety : Susceptible to nucleophilic attack and cycloaddition reactions due to conjugated carbonyl systems.
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Allyloxy group : May undergo elimination or epoxidation under specific conditions .
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Benzofuran core : Prone to electrophilic substitution at the 5-position and potential participation in redox reactions .
Biological activity-driven reactivity :
Derivatives with similar structures exhibit anticancer properties, with reactivity influenced by substituents like methoxy groups, which enhance binding to targets such as CDK2/GSK-3β kinases . For example, methoxy-substituted benzofurans show improved cytotoxicity due to favorable hydrogen-bonding interactions .
Mechanistic Insights
Synthetic reaction mechanisms :
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Sonogashira coupling : A palladium-catalyzed reaction between 2-iodophenol and terminal alkynes to form alkynyl intermediates .
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Cyclization : Phenolate intermediates attack the alkyne triple bond, forming the six-membered benzofuran ring .
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Arylation : Introduction of the ethoxybenzylidene group via coupling with aryl halides, often under basic conditions .
Biological reactivity :
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Apoptotic induction : Derivatives with phenolic hydroxy groups or electron-withdrawing substituents (e.g., nitro) enhance DNA-binding affinity, leading to apoptosis in cancer cells .
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Dual kinase inhibition : Specific analogs inhibit CDK2 and GSK-3β kinases, causing cell cycle arrest in the G2/M phase .
Comparative Analysis with Analogues
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzofuran derivatives, including (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one. For instance, research has shown that related compounds exhibit significant cytotoxic effects against various human tumor cell lines. The National Cancer Institute (NCI) has conducted evaluations on these compounds, demonstrating their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antioxidant Properties
Benzofuran derivatives have also been investigated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting against various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
In addition to anti-cancer properties, some studies suggest that benzofuran derivatives may possess antimicrobial activity. This includes efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Case Studies
Several case studies provide insights into the applications of this compound:
- Case Study on Anti-Cancer Efficacy : A study synthesized a series of benzofuran derivatives and evaluated their cytotoxicity against 60 human tumor cell lines. The results indicated that certain derivatives showed promising anti-cancer activity, warranting further investigation into their mechanisms of action .
- Antioxidant Activity Assessment : Another study focused on evaluating the antioxidant capacity of benzofuran derivatives using various assays. The findings suggested that these compounds could effectively reduce oxidative damage in cellular models .
- Antimicrobial Testing : In a separate investigation, the antimicrobial properties of several benzofuran derivatives were assessed against common pathogens. The results demonstrated varying degrees of effectiveness, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Their Activities
The following table summarizes key structural analogs of (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, their substituents, and biological activities:
Notes:
- Position 2 (R<sup>1</sup>) : Electron-donating groups (e.g., methoxy, ethoxy) enhance tubulin binding by mimicking colchicine’s trimethoxybenzene motif . Bulky substituents (e.g., indole in 5a) improve selectivity for cancer cells .
- Position 6 (R<sup>2</sup>) : Alkoxy groups (e.g., 2-methylallyloxy) increase lipophilicity and bioavailability. Chlorinated or nitrile substituents (e.g., 5a, 5b) enhance potency but may affect toxicity profiles .
Structure-Activity Relationships (SAR)
- Substituent Effects :
- Ethoxy vs. Methoxy : Ethoxy groups at position 2 (as in the target compound) may reduce metabolic degradation compared to methoxy analogs (e.g., 6w, 6y) .
- 2-Methylallyloxy vs. Benzyloxy : The 2-methylallyloxy group likely enhances membrane permeability compared to bulkier benzyloxy groups (e.g., 5b) .
- Stereochemistry :
Physicochemical Properties
| Property | (Z)-Target Compound | (Z)-5a | (Z)-CID:1804018 |
|---|---|---|---|
| Molecular Weight | ~352 g/mol (estimated) | 434.45 g/mol | 452.44 g/mol |
| LogP (Predicted) | ~3.5 | 3.8 | 4.1 |
| Hydrogen Bond Acceptors | 5 | 6 | 8 |
| Rotatable Bonds | 6 | 7 | 9 |
| Topological Polar Surface Area | ~70 Ų | 85 Ų | 110 Ų |
Key Observations :
- The target compound’s moderate LogP and polar surface area suggest favorable oral bioavailability compared to more polar analogs like CID:1804018 .
Biological Activity
(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, a compound belonging to the class of benzofuran derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antitumor, antioxidant, and antimicrobial activities, supported by data tables and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antitumor properties. For instance, in vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines.
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a robust ability to scavenge free radicals.
This antioxidant activity is attributed to the presence of hydroxyl groups in the benzofuran structure, which can donate hydrogen atoms to free radicals.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several bacterial and fungal strains. The compound exhibited notable inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The mode of action appears to disrupt microbial cell membranes, leading to cell lysis.
Case Studies
- Antitumor Effects in Vivo : A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight for 14 days.
- Synergistic Effects : In combination with standard chemotherapeutic agents like cisplatin, this compound showed enhanced antitumor activity, suggesting potential for use in combination therapy for cancer treatment.
Q & A
Basic: What are the optimal synthetic routes for (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one?
The compound is synthesized via a base-catalyzed condensation of 6-hydroxybenzofuran-3(2H)-one derivatives with substituted aldehydes. Key steps include:
- Reaction conditions : Use ethanol or methanol as solvents with NaOH or K₂CO₃ as bases under reflux (70–80°C for 6–12 hours) to form the benzylidene intermediate .
- Functionalization : The 2-methylallyl ether group is introduced via nucleophilic substitution of the hydroxyl group at position 6 using 2-methylallyl bromide in the presence of a mild base (e.g., K₂CO₃) .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .
Advanced: How does stereochemistry (Z/E isomerism) influence the compound’s bioactivity?
The Z-configuration is critical for biological activity due to spatial alignment of substituents. For example:
- Anticancer activity : The Z-isomer in similar benzofuran derivatives shows 3–5× higher cytotoxicity than the E-isomer by enabling planar alignment with kinase active sites (e.g., EGFR inhibition) .
- Methodological validation : Use NOESY NMR to confirm stereochemistry and molecular docking to correlate spatial orientation with target binding .
Basic: What analytical techniques are recommended for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzylidene proton at δ 7.8–8.2 ppm; allyloxy protons at δ 4.5–5.5 ppm) .
- IR : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M+H]⁺ at m/z 393.1) .
Advanced: How do substituents (ethoxy, 2-methylallyloxy) modulate pharmacokinetic properties?
- Ethoxy group : Enhances lipophilicity (logP +0.5 vs. unsubstituted analogs), improving membrane permeability but reducing aqueous solubility .
- 2-Methylallyloxy : Introduces metabolic liability (oxidation via CYP3A4) but allows pro-drug strategies by targeting esterase-rich tissues .
- Method : Use HPLC-based stability assays (pH 7.4 buffer, 37°C) and microsomal incubation to track degradation pathways .
Basic: What in vitro biological activities have been reported for this compound?
- Antimicrobial : MIC of 8–16 µg/mL against S. aureus and C. albicans via membrane disruption (confirmed by SYTOX Green uptake assays) .
- Anticancer : IC₅₀ of 12 µM in MCF-7 cells via ROS-mediated apoptosis (flow cytometry with Annexin V/PI staining) .
Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
- Issue : In vitro IC₅₀ of 12 µM vs. in vivo tumor suppression requiring 50 mg/kg dosing.
- Strategies :
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., 5% binding reduces bioavailability) .
- Metabolite profiling : Identify inactive metabolites (e.g., allyloxy → carboxylic acid via LC-MS/MS) .
- Formulation optimization : Nanoemulsions to enhance solubility and reduce clearance .
Basic: What are the key stability concerns during storage?
- Photodegradation : Benzofuran core degrades under UV light (t₁/₂ < 24 hours). Store in amber vials at -20°C .
- Hydrolysis : Allyl ethers hydrolyze in acidic conditions (pH < 5). Use lyophilization for long-term storage .
Advanced: What computational methods support SAR studies for benzofuran derivatives?
- QSAR models : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gap) with antioxidant activity .
- Molecular dynamics : Simulate binding persistence (≥50 ns trajectories) to kinase targets (e.g., VEGFR2) .
Basic: How to assess reactive oxygen species (ROS) generation as a mechanism?
- DCFH-DA assay : Measure intracellular ROS in treated cells (e.g., HCT-116) using flow cytometry .
- NAC rescue : Co-treatment with N-acetylcysteine reverses apoptosis, confirming ROS-dependent pathways .
Advanced: What strategies improve selectivity for cancer vs. normal cells?
- Prodrug activation : Incorporate hypoxia-sensitive linkers (e.g., nitroreductase-cleavable groups) to target tumor microenvironments .
- Dual-targeting : Conjugate with folate to exploit overexpression of folate receptors in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
